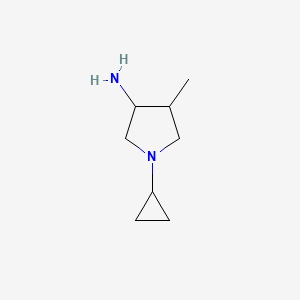

1-Cyclopropyl-4-methylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-cyclopropyl-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-6-4-10(5-8(6)9)7-2-3-7/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSCOXHVQCIXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Linear precursor formation: Starting from amines and aldehydes, a condensation forms an intermediate that undergoes nucleophilic attack to close the cyclopropane ring.

- Cyclopropanation: Zinc reagents such as Zn(CN)₂ or Et₂Zn facilitate the cyclopropane ring formation under heating (~110 °C) in solvents like 1,4-dioxane.

- Deprotection: If protecting groups are used on the amine, mild conditions are applied to avoid cyclopropane ring degradation.

This method is adaptable for preparing cyclopropylamines fused to cyclic amines such as pyrrolidines, making it suitable for this compound synthesis.

Reductive Amination and Protection Strategies

Reductive amination is a cornerstone method for introducing amino substituents at specific ring positions:

- Reductive amination of ketones or aldehydes with amines forms substituted amines after reduction.

- Protecting groups (e.g., Boc, carbamates) are often introduced to mask amino groups during multi-step synthesis, then removed under controlled conditions to yield the free amine.

For example, lithium aluminum hydride (LAH) reduction has been used effectively but requires careful monitoring to avoid side reactions such as dehalogenation when chlorinated intermediates are involved.

Reaction Conditions and Reagents

Common Bases and Solvents:

Reaction Parameters:

- Temperature: Cyclopropanation typically requires heating (e.g., 110 °C).

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

- Purification: Crystallization and chromatography are used to isolate high-purity compounds (>99.5%).

Example Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amine + aldehyde condensation | Amine, aldehyde, mild acid/base catalysis | Intermediate imine or aminal |

| 2 | Zinc-mediated cyclopropanation | Zn(CN)₂ or Et₂Zn, 1,4-dioxane, 110 °C | Cyclopropylamine ring closure |

| 3 | Protection (optional) | Boc anhydride or similar protecting agent | Protected amine intermediate |

| 4 | Reductive amination | NaBH₄, LAH, or catalytic hydrogenation | Introduction of amino substituent |

| 5 | Deprotection | Acidic conditions (e.g., TFA) | Free amine this compound |

Research Findings and Optimization

- Zinc-mediated cyclopropanation offers excellent diastereoselectivity and yields for cyclopropylamine synthesis, adaptable to cyclic amines like pyrrolidines.

- Reductive amination sequences with protecting group strategies enable selective functionalization but require careful control to avoid side reactions such as dehalogenation.

- Crystallization optimization and telescoped multi-step processes have been developed for scale-up and cGMP production with high purity (>99.5%).

- The choice of base and solvent critically affects reaction efficiency and product purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Scientific Research Applications

1-CP-4M3A has several key applications across different fields:

1. Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for developing novel therapeutic agents due to its structural properties and potential bioactivity.

- Neuropharmacology : It has been investigated for its ability to modulate neurotransmitter systems, particularly through interactions with histamine receptors.

2. Biological Studies

- Enzyme Inhibition : Research indicates that 1-CP-4M3A can inhibit specific enzymes, making it a candidate for therapeutic interventions in diseases where enzyme activity is dysregulated.

- Receptor Modulation : The compound's interaction with various receptors suggests potential applications in treating neurological disorders.

3. Industrial Applications

- Fine Chemicals Production : Utilized in synthesizing specialty chemicals and materials due to its reactivity and structural features.

Biological Activities

1-CP-4M3A exhibits several notable biological activities:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences acetylcholine receptor activity |

| Enzyme Inhibition | Inhibits specific enzymes like sphingosine kinases |

| Receptor Binding | Acts as a ligand for histamine receptors |

| Anti-inflammatory Effects | Modulates inflammatory pathways, potentially beneficial in IBD |

Case Study 1: Enzyme Inhibition

A study demonstrated that 1-CP-4M3A significantly inhibited sphingosine kinases (SphK) at micromolar concentrations. The compound reduced sphingosine-1-phosphate (S1P) levels in cultured cells, indicating potential therapeutic applications in conditions where S1P signaling is disrupted.

Case Study 2: Anti-inflammatory Activity

In models of inflammatory bowel disease (IBD), 1-CP-4M3A showed promise by inhibiting the fractalkine-CX3CR1 pathway, which is crucial for immune cell infiltration into inflamed tissues. This suggests that the compound could be beneficial in treating IBD by modulating immune responses.

Case Study 3: Neuropharmacological Studies

Research has indicated that compounds similar to 1-CP-4M3A can significantly affect neurotransmitter release and receptor activation. These findings highlight its potential use in treating neurodegenerative diseases by modulating histaminergic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-CP-4M3A is crucial for optimizing its biological activity. The following table summarizes key findings related to its structural features and corresponding biological effects:

| Structural Feature | Biological Effect |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to target enzymes |

| Methyl Substitution | Modulates receptor interactions |

| Pyrrolidine Ring | Essential for enzyme inhibition activity |

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1-Cyclopropylpyrrolidin-3-amine

- Structure : Pyrrolidine ring with a cyclopropyl substituent at position 1.

- Key Data: Melting point: Not explicitly reported. Hazards: Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Applications : Used as a precursor in chemical synthesis, particularly for pharmaceuticals targeting neurological disorders .

(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine

- Structure : Features a chiral pyrrolidine core with a cyclopropyl group at position 4 and a bulky aryl substituent.

- Key Data :

- Applications: Potential use in CNS drug development due to its stereochemical complexity and receptor selectivity .

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole ring substituted with cyclopropylamine and pyridinyl groups.

- Key Data :

- Applications : Explored as a kinase inhibitor in oncology research .

{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

- Structure : Pyrazole core with cyclopropylmethyl and methylamine substituents.

- Key Data :

- Applications : Intermediate in agrochemical synthesis, leveraging its stability under acidic conditions .

Comparative Data Table

*Estimated based on structural analogy.

Key Research Findings

- Synthetic Challenges : Cyclopropyl-containing amines often require specialized catalysts (e.g., copper bromide in ) for efficient coupling, but yields remain moderate (~17–20%) due to steric hindrance .

- Safety Profiles : Cyclopropylamines generally exhibit low acute toxicity (Category 4) but may cause skin/eye irritation, necessitating PPE during handling .

- Structural-Activity Relationships (SAR) : Methyl substitution at position 4 of pyrrolidine (vs. position 3) enhances metabolic stability in preclinical models, as seen in analogs like 1-Cyclopropylpyrrolidin-3-amine .

Biological Activity

1-Cyclopropyl-4-methylpyrrolidin-3-amine (1-CP-4M3A) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-CP-4M3A is characterized by a five-membered pyrrolidine ring, a cyclopropyl group, and a methyl substituent at the fourth position. Its molecular formula is with a molecular weight of approximately 140.23 g/mol. The structural features of this compound contribute significantly to its biological activity, particularly its interaction with various receptors in the nervous system.

The primary mechanism of action for this compound involves its ability to act as a ligand for histamine receptors. Histamine receptors play crucial roles in neurotransmission and are implicated in several neurological disorders. The compound's interaction with these receptors may influence neurotransmitter systems, particularly those involving acetylcholine, which is vital for cognitive functions.

Biological Activity

1-CP-4M3A exhibits significant biological activity, including:

- Neurotransmitter Modulation : It has been shown to modulate neurotransmitter systems, which could have implications for treating cognitive disorders.

- Receptor Binding : Interaction studies indicate that 1-CP-4M3A has a binding affinity towards various histamine receptors, suggesting its potential as a therapeutic agent in conditions where these pathways are disrupted.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences acetylcholine receptor activity |

| Receptor Binding | Potential ligand for histamine receptors |

| Therapeutic Implications | Possible applications in cognitive disorders |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for elucidating its pharmacological potential. The presence of the cyclopropyl group and the specific substitution patterns on the pyrrolidine ring appear to enhance its biological activity compared to other related compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrrolidin-3-amine | Methyl substituent on pyrrolidine | Lacks cyclopropyl group; simpler structure |

| N-Cyclopropyl-N-methylpyrrolidin-3-amine | Cyclopropyl group; methyl on nitrogen | Different substitution pattern affecting activity |

| 1-Cyclobutylpyrrolidin-3-amine | Cyclobutyl instead of cyclopropyl | Larger ring may influence steric properties |

Case Studies and Research Findings

Research into the biological activities of this compound has yielded promising results:

- Neuropharmacological Studies : Investigations have demonstrated that compounds similar to 1-CP-4M3A can significantly affect neurotransmitter release and receptor activation in vitro. For instance, studies have indicated that derivatives with similar structural motifs exhibit varying degrees of inhibition or activation at histamine receptors .

- Therapeutic Potential : A study highlighted the potential use of this compound in treating neurodegenerative diseases by modulating histaminergic pathways. This approach could lead to novel therapeutic strategies aimed at enhancing cognitive function .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-4-methylpyrrolidin-3-amine, and what methodological considerations ensure reproducibility?

- Answer : The compound can be synthesized via coupling reactions using cyclopropanamine derivatives and optimized catalysts. For example, a Pd/Cu-mediated cross-coupling in DMSO at 35°C with cesium carbonate as a base achieves moderate yields (~17.9%) . Key considerations include:

- Reagent purity : Use anhydrous solvents to avoid side reactions.

- Catalyst loading : Copper(I) bromide (0.05–0.1 eq) minimizes metal contamination.

- Workup : Acidic washes (e.g., HCl) to remove unreacted amines, followed by chromatography (ethyl acetate/hexane gradients) .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Answer : Stability testing should include:

- Thermal analysis : TGA/DSC to identify decomposition thresholds (no data available; prioritize empirical testing).

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Moisture control : Karl Fischer titration to monitor water content; desiccants (e.g., silica gel) recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, EN 166-certified goggles, and fume hoods for dust/aerosol control .

- Spill management : Neutralize with alcohol-resistant foam; avoid water to prevent dispersion .

- Toxicity mitigation : Acute exposure requires immediate decontamination (15-min eye rinse, soap wash for skin) and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation for this compound derivatives?

- Answer : Conflicting assignments (e.g., δ 8.87 ppm in CDCl₃ vs. DMSO-d₆) arise from solvent-induced shifts. Mitigation strategies:

- Multi-solvent NMR : Compare spectra in CDCl₃, DMSO-d₆, and D₂O.

- 2D experiments : HSQC/HMBC to confirm proton-carbon correlations.

- Reference standards : Use tert-butyl carbamate derivatives (e.g., tert-butyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}ethylcarbamate) for calibration .

Q. What computational tools optimize reaction pathways for synthesizing enantiopure this compound?

- Answer : Quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) predict transition states and enantioselectivity. For example:

- Reaction path search : ICReDD’s quantum chemical workflows identify low-energy intermediates.

- Chiral center control : Stereoelectronic effects from cyclopropane ring strain (109.5° angles) influence nucleophilic attack trajectories .

Q. How do researchers design experiments to maximize yield in multi-step syntheses of pyrrolidine-3-amine derivatives?

- Answer : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to screen variables:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 30–50°C | 35°C |

| Catalyst (CuBr) | 0.05–0.15 eq | 0.1 eq |

| Reaction time | 24–72 hrs | 48 hrs |

Q. What strategies validate the absence of genotoxicity in this compound analogs?

- Answer :

- Ames test : Use Salmonella typhimurium strains TA98/TA100 to detect frameshift/base-pair mutations.

- Comet assay : Assess DNA strand breaks in human lymphocytes.

- In silico prediction : Tools like Derek Nexus flag structural alerts (e.g., aromatic amines) for prioritization .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed in formulation studies?

- Answer :

- Phase diagrams : Map solubility vs. pH (1–14) and co-solvents (e.g., PEG-400).

- HPLC-UV validation : Quantify solubility at λmax = 254 nm.

- Molecular dynamics : Simulate solvation shells to explain discrepancies .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.